molecular formula C6H14N3PS B14157724 Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- CAS No. 3750-43-4

Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl-

Cat. No.: B14157724
CAS No.: 3750-43-4
M. Wt: 191.24 g/mol
InChI Key: IXOXBOSWSMBIRQ-UHFFFAOYSA-N
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Description

Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- is a chemical compound known for its unique structure and properties It belongs to the class of phosphinothioic amides, which are characterized by the presence of a phosphorus atom bonded to a sulfur atom and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- typically involves the reaction of aziridine with a phosphinothioic chloride derivative. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Reaction of Aziridine with Phosphinothioic Chloride: Aziridine is reacted with a phosphinothioic chloride derivative in the presence of a base.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinothioic oxide derivatives.

    Reduction: Reduction reactions can convert the compound into phosphinothioic amine derivatives.

    Substitution: The aziridine rings can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.

Major Products

The major products formed from these reactions include phosphinothioic oxide derivatives, phosphinothioic amine derivatives, and various substituted aziridine compounds.

Scientific Research Applications

Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- involves its interaction with biological molecules. The aziridine rings can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes. This mechanism is particularly relevant in its use as a chemosterilant and potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to form stable covalent bonds with nucleophiles makes it particularly useful in various applications.

Properties

CAS No.

3750-43-4

Molecular Formula

C6H14N3PS

Molecular Weight

191.24 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphinothioyl]-N-methylmethanamine

InChI

InChI=1S/C6H14N3PS/c1-7(2)10(11,8-3-4-8)9-5-6-9/h3-6H2,1-2H3

InChI Key

IXOXBOSWSMBIRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=S)(N1CC1)N2CC2

Origin of Product

United States

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